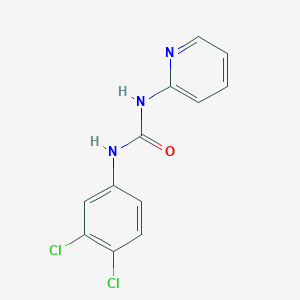
1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenyl group and a pyridinyl group attached to a urea moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea typically involves a multi-step process. One common method includes the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with 2-aminopyridine to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as toluene to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other substituents using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea can be compared with other similar compounds, such as:
3-(3,4-Dichloro-phenyl)-1,1-dimethylurea: Known for its use as a herbicide, this compound shares structural similarities but differs in its specific applications and properties.
4-[5-Chloro-2-(2,4-dichloro-phenoxy)-phenoxymethyl]-1-(3,4-dichloro-phenyl)-1,2,3-triazole: This compound is studied for its antifungal properties and shows different biological activities compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
13142-49-9 |
|---|---|
Molecular Formula |
C12H9Cl2N3O |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-pyridin-2-ylurea |
InChI |
InChI=1S/C12H9Cl2N3O/c13-9-5-4-8(7-10(9)14)16-12(18)17-11-3-1-2-6-15-11/h1-7H,(H2,15,16,17,18) |
InChI Key |
AYESWZOXRIYADI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


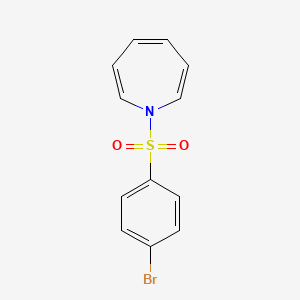
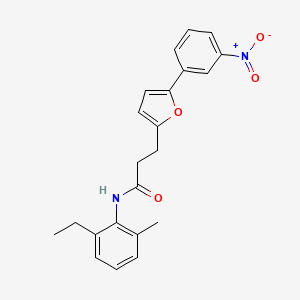


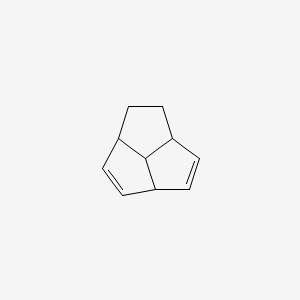
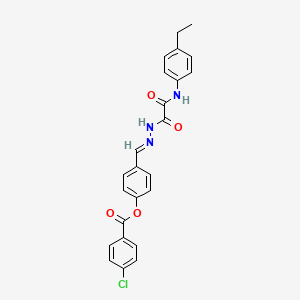
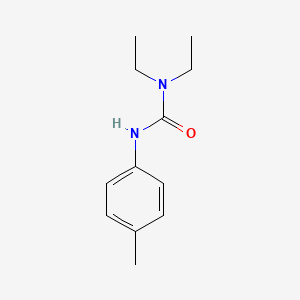
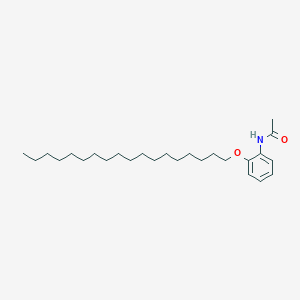
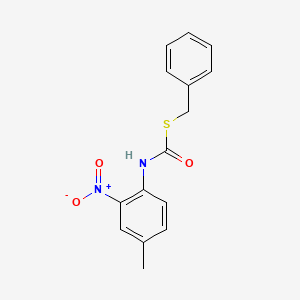
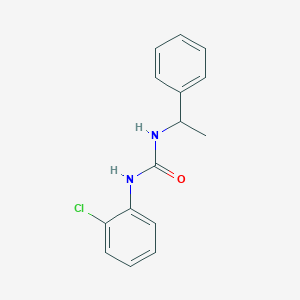

![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)


